Desmopressin acetate (also known as 1-deamino-8-D-arginine vasopressin, or DDAVP) is a synthetic analogue of the natural human hormone arginine vasopressin (AVP). [, , ] Arginine vasopressin is a peptide hormone that has antidiuretic action, helping to regulate water retention in the body. Desmopressin acetate possesses a similar antidiuretic function, making it a valuable tool in scientific research. [, , ] Specifically, it plays a crucial role in research exploring water balance, kidney function, and various bleeding disorders, offering insights into physiological processes and potential therapeutic targets. [, , , , ]
The synthesis of desmopressin acetate typically involves solid-phase peptide synthesis techniques. The process can be summarized as follows:
For instance, one method reported involved reacting a mixture with acetic acid while adjusting the pH to facilitate acetylation and then purifying through HPLC with mobile phases consisting of ammonium acetate and acetonitrile .
Desmopressin acetate has a complex molecular structure characterized by its peptide nature. The molecular formula is , with a molecular weight of approximately 1129.27 g/mol.
The structure consists of a cyclic disulfide bridge formed between two cysteine residues, which is crucial for its biological activity. The peptide sequence includes modifications such as the substitution of L-arginine with D-arginine at position 8, enhancing its stability and potency compared to natural vasopressin .
Desmopressin acetate participates in several chemical reactions that are significant for its therapeutic effects:
Desmopressin acetate exerts its effects primarily through the activation of V2 receptors located in the kidneys. Upon binding to these receptors:
Desmopressin acetate presents several notable physical and chemical properties:
These properties are essential for determining appropriate storage conditions and formulation strategies for pharmaceutical applications.
Desmopressin acetate has a wide range of clinical applications:
Desmopressin acetate (1-deamino-8-D-arginine vasopressin) emerged from deliberate molecular engineering efforts in 1967, when researchers sought to create a vasopressin analog with enhanced antidiuretic properties and reduced pressor effects. This synthetic peptide was specifically developed to address the limitations of endogenous arginine vasopressin in treating central diabetes insipidus—a condition characterized by deficient antidiuretic hormone production, resulting in excessive dilute urine output [1] [2]. The initial success in diabetes insipidus management marked the foundation of desmopressin’s clinical utility, but its therapeutic scope has since undergone significant expansion through systematic pharmacological investigation.
By the mid-1970s, researchers discovered that intravenous desmopressin administration significantly elevated circulating Factor VIII and von Willebrand factor levels in healthy volunteers. This pivotal observation redirected its application toward hematology, leading to formal approvals for managing mild hemophilia A and Type I von Willebrand disease during surgical procedures [4] [8]. The 1980s–1990s witnessed further diversification into urology, with desmopressin gaining recognition for mitigating nocturnal polyuria and primary nocturnal enuresis through its renal water-conserving effects [1] [6]. Most recently, sublingual formulations received approval specifically for nocturia in adults, reinforcing its clinical relevance across multiple physiological domains [3] [4].
Table 1: Evolution of Desmopressin Acetate Therapeutic Applications
Decade | Primary Therapeutic Area | Key Indications | Approval Milestones |
---|---|---|---|
1970s | Endocrinology | Central diabetes insipidus | Initial FDA approval (1978) |
1980s | Hematology | Mild hemophilia A, von Willebrand disease Type I | Expansion for surgical hemostasis |
1990s | Urology | Primary nocturnal enuresis | Oral tablet formulations |
2010s | Urology/Geriatrics | Nocturia due to nocturnal polyuria | Sublingual tablets (2018) |
Contemporary research continues to explore desmopressin’s potential in novel domains. Investigations into renal colic management leverage its ability to reduce ureteral pressure and inhibit smooth muscle contractions [7]. Oncology represents another frontier, with preclinical studies suggesting desmopressin may inhibit angiogenesis and tumor metastasis through vascular endothelial growth factor modulation [5] [7]. These developments illustrate how sustained scientific inquiry has transformed desmopressin from a single-indication agent into a multifaceted therapeutic tool.
Desmopressin acetate retains the cyclic nonapeptide backbone characteristic of endogenous arginine vasopressin but incorporates two strategic molecular modifications that profoundly alter its pharmacological profile: deamination at the 1-cysteine position and stereochemical inversion to D-arginine at position 8. These structural alterations confer enhanced metabolic stability, receptor selectivity, and duration of action while preserving core antidiuretic functionality [2] [4].
The deletion of the N-terminal amine group (deamination) significantly reduces susceptibility to proteolytic degradation by aminopeptidases, extending desmopressin’s plasma half-life to approximately 2.8–3 hours—a substantial increase over vasopressin’s 6–20 minute half-life [2] [4]. The substitution of L-arginine with its D-isomer at position 8 reorients the peptide’s binding interface with vasopressin receptors, conferring >2,000-fold selectivity for V2 receptors over V1a receptors. This selectivity minimizes the vasoconstrictive and uterotonic effects mediated by V1a activation while amplifying renal antidiuretic actions [2] [8].
Table 2: Structural and Functional Comparison of Desmopressin Acetate and Arginine Vasopressin
Property | Arginine Vasopressin | Desmopressin Acetate | Functional Consequence |
---|---|---|---|
Position 1 Modification | Cysteine with amine group | Deaminated cysteine (3-mercaptopropionic acid) | Enhanced enzymatic stability |
Position 8 Residue | L-arginine | D-arginine | V2 receptor selectivity |
V2 Receptor Affinity | Baseline | 12-fold increase | Potent antidiuresis |
V1a Receptor Activity | Strong agonist | Negligible activation | Absent vasoconstriction |
Primary Physiological Actions | Water conservation, vasoconstriction, glycogenolysis | Selective water conservation | Targeted antidiuresis without pressor effects |
The functional consequence of these modifications manifests most significantly in renal physiology. Desmopressin binding to V2 receptors on basolateral membranes of renal collecting duct cells stimulates adenylate cyclase via Gs-protein coupling. This cascade increases intracellular cyclic adenosine monophosphate, triggering protein kinase A activation and phosphorylation of aquaporin-2 water channels. Phosphorylated aquaporin-2 channels translocate to the apical membrane, facilitating water reabsorption from urine into the hypertonic renal medulla—ultimately concentrating urine and reducing urine output [2] [4]. This targeted mechanism remains the cornerstone of desmopressin’s efficacy in polyuric disorders.
Hematology and Hemostasis Research
Desmopressin acetate’s hemostatic applications extend beyond classical inherited coagulopathies. Contemporary studies focus on its utility as a blood-sparing agent in complex surgeries and trauma management. The molecular mechanism involves V2-receptor-mediated exocytosis of Weibel-Palade bodies from vascular endothelium, rapidly releasing ultra-large von Willebrand factor multimers and Factor VIII into circulation [8]. This effect elevates plasma Factor VIII levels 2- to 5-fold within 30–60 minutes post-intravenous administration, providing transient prophylaxis against surgical bleeding [8] [9].
Emerging evidence supports desmopressin use in platelet dysfunction syndromes. Uremic bleeding represents a notable focus, where desmopressin shortens bleeding time by enhancing platelet-vessel wall adhesion through glycoprotein Ib/IX and P-selectin receptor overexpression [8]. Clinical trials in cardiopulmonary bypass surgery demonstrate reduced transfusion requirements, though thrombotic risk necessitates careful patient selection [8]. Current research explores synergistic approaches combining desmopressin with antifibrinolytics like tranexamic acid to enhance hemostatic efficacy while minimizing dosing and hyponatremia risks.
Urology and Nephrology Research
Nocturnal polyuria pathophysiology involves disrupted circadian vasopressin secretion, creating a rational target for desmopressin therapy. Recent randomized trials validate its efficacy in elderly populations, demonstrating 50–60% reduction in nocturnal voided volume and corresponding quality-of-life improvements measured by standardized instruments like the International Consultation on Incontinence Questionnaire Nocturia Quality of Life Module [6] [7]. Extended-release formulations now under development aim to maintain therapeutic concentrations throughout the sleep phase while minimizing morning fluid retention.
A compelling new research direction involves desmopressin application for renal colic. Preliminary clinical evidence suggests desmopressin administration reduces intraureteral pressure and inhibits ureteral smooth muscle contraction frequency. These effects potentially complement conventional analgesics by addressing underlying ureteral spasm [7]. Though molecular mechanisms remain incompletely characterized, research hypotheses propose V2 receptor-mediated modulation of cyclic adenosine monophosphate in ureteral tissue. Phase 2 trials are currently evaluating desmopressin as an adjunct therapy to nonsteroidal anti-inflammatory drugs for acute ureteral stone management.
Oncology and Emerging Therapeutic Frontiers
Desmopressin’s impact on cancer biology represents perhaps the most innovative research frontier. In vitro and xenograft studies reveal that desmopressin significantly impairs tumor cell migration, invasion, and metastatic dissemination across breast, prostate, and colorectal cancer models. Proposed mechanisms include vascular endothelial growth factor downregulation, disruption of endothelial adhesion molecule expression, and inhibition of platelet-tumor cell aggregation [5] [7]. These findings have spurred exploratory Phase 2 trials investigating desmopressin as an adjuvant to conventional cytotoxics in gastrointestinal malignancies.
Neuroscience research has uncovered potential central nervous system effects mediated by V1a/V1b receptors. Cognitive enhancement studies in aging populations report improved verbal memory encoding following desmopressin administration, suggesting possible applications for dementia-related memory impairment. However, blood-brain barrier penetration remains limited with current formulations, directing research toward novel delivery systems or intranasal administration to achieve therapeutic central nervous system concentrations [7]. These diverse investigative pathways underscore desmopressin’s continually expanding research footprint across medical specialties.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0